molecular formula C20H16N2O4S2 B2404499 (Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 426247-00-9

(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B2404499
CAS RN: 426247-00-9
M. Wt: 412.48
InChI Key: BVFSFYVLCKRKLT-SXGWCWSVSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

  • Antimicrobial Activity :

    • Rhodanine-3-acetic acid derivatives, which include the specified compound, have demonstrated significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For instance, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, a similar compound, showed high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
    • Another study synthesized and tested various (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives for antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds showing good to moderate activity (PansareDattatraya & Devan, 2015).
  • Anticancer Activity :

    • Research has indicated the potential of 4-thiazolidinones containing benzothiazole moiety in anticancer treatment. A particular compound in this class was found to be effective against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
    • Novel thioxothiazolidin-4-one derivatives were also synthesized and demonstrated significant anticancer and antiangiogenic effects in mouse tumor models (Chandrappa et al., 2010).
  • Anti-inflammatory Activity :

    • A study focusing on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity among synthesized derivatives (Sunder & Maleraju, 2013).
    • Additionally, another study synthesized a series of novel compounds related to this chemical structure and evaluated them for anti-inflammatory activity, with promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it more efficiently .

properties

IUPAC Name

3-[[2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-12-5-7-13(8-6-12)9-16-18(24)22(20(27)28-16)11-17(23)21-15-4-2-3-14(10-15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSFYVLCKRKLT-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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